Hydrogen-Bond Acceptor Count and Zero-Donor Profile vs. Closest Structural Analogs
The target compound presents five hydrogen-bond acceptor (HBA) sites and zero hydrogen-bond donor (HBD) sites, a profile that contrasts sharply with the closest commercially available analogs. This zero-HBD character eliminates the potential for intermolecular hydrogen-bond donation, a feature relevant for passive membrane permeability prediction and for designing ligand series where donor groups are undesirable for target binding [1].
| Evidence Dimension | Hydrogen-bond donor / acceptor count |
|---|---|
| Target Compound Data | HBD = 0, HBA = 5 [1] |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)piperazine (CAS 39244-80-9): HBD = 1 (secondary amine NH), HBA = 2 . 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 782458-75-7): HBD = 0, HBA = 4 . |
| Quantified Difference | Target compound has one additional HBA versus the phenyl analog (5 vs. 4) and zero HBD versus the scaffold precursor (0 vs. 1) [1]. |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24); HBD/HBA counts based on standard topological definitions [1]. |
Why This Matters
The absence of hydrogen-bond donors eliminates NH-related metabolic liabilities (e.g., N-dealkylation of secondary amines) and influences permeability and solubility profiles, directly affecting the compound's suitability for cell-based screening campaigns.
- [1] PubChem. Compound Summary for CID 40100086: 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1119368-64-7 (accessed 2026-04-29). View Source
